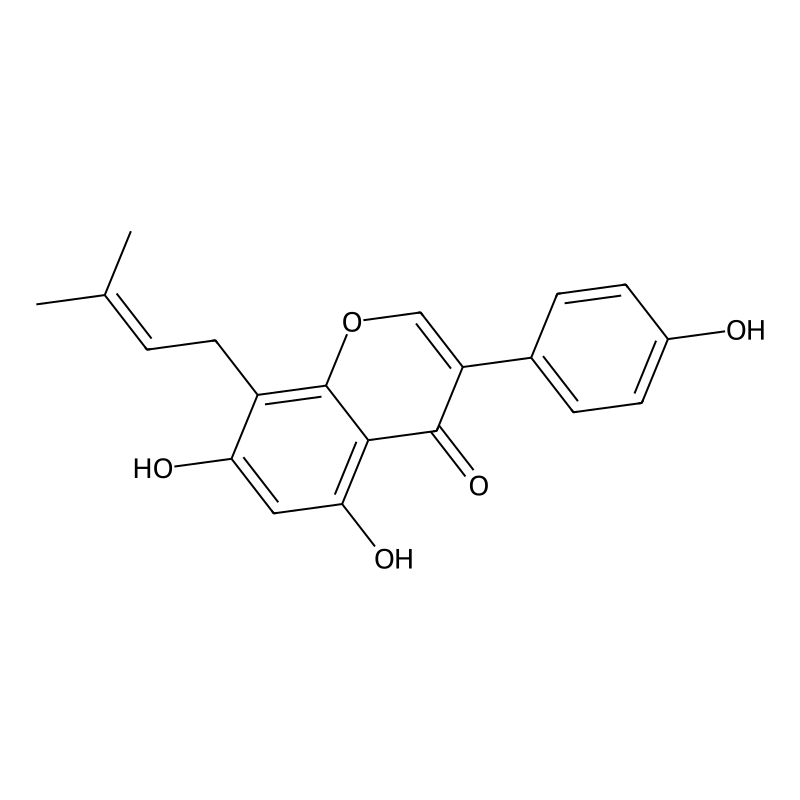

Lupiwighteone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Activity:

Studies suggest that lupiwighteone possesses significant antioxidant properties. It has been shown to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions. [Source: "Antioxidant and free radical scavenging activities of some isoflavones from Millettia leucantha"]

Antibacterial Activity:

In vitro studies have demonstrated the potential of lupiwighteone as an antibacterial agent. It has been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. [Source: "Antibacterial activity of isoflavonoids from Millettia leucantha"] However, further research is needed to evaluate its efficacy and safety in vivo (within a living organism).

Osteoporosis Prevention:

Some studies suggest that lupiwighteone may have potential benefits for bone health. It has been shown to stimulate the differentiation of osteoblasts, cells responsible for bone formation, and inhibit the activity of osteoclasts, cells responsible for bone resorption. [Source: "Effects of lupiwighteone, an isoflavone from Millettia leucantha, on the differentiation of osteoblastic MC3T3-E1 cells"] However, more research is required to confirm these findings and understand the underlying mechanisms.

Other Potential Applications:

Preliminary research suggests that lupiwighteone may also have potential applications in other areas, including:

- Neuroprotective effects: Studies suggest that lupiwighteone may protect nerve cells from damage [Source: **"Neuroprotective effects of lupiwighteone from Millettia leucantha on glutamate-induced neurotoxicity in SH-SY5Y cells"*]

- Anti-inflammatory effects: Research suggests that lupiwighteone may exhibit anti-inflammatory properties [Source: "Anti-inflammatory and antioxidant effects of lupiwighteone from Millettia leucantha"]

Lupiwighteone is a prenylated isoflavone with the chemical formula C20H18O5. It has been isolated from various plant sources, including Cadophora gregata and Glycyrrhiza uralensis. This compound is notable for its unique structure, which contributes to its diverse biological activities. The presence of the prenyl group enhances its lipophilicity, allowing it to interact effectively with biological membranes and cellular targets.

Lupiwighteone's anti-cancer effects are believed to be mediated through multiple pathways, including:

- Hydrolysis: Lupiwighteone can be hydrolyzed under basic conditions, resulting in the formation of phenolic compounds.

- Rearrangements: The para-Claisen–Cope rearrangement has been utilized in the synthesis of lupiwighteone, showcasing its reactivity in organic synthesis .

- Oxidation: It can react with oxidizing agents, which may affect its biological activity and stability.

Research indicates that lupiwighteone exhibits significant biological activities:

- Anticancer Properties: It has been shown to induce cell cycle arrest and apoptosis in human neuroblastoma cells by activating the Nrf2/ARE signaling pathway, which plays a critical role in cellular defense against oxidative stress .

- Antioxidant Activity: The compound's ability to activate antioxidant response elements suggests it may protect cells from oxidative damage.

- Anti-inflammatory Effects: Preliminary studies indicate potential anti-inflammatory properties, although further research is needed to elucidate these effects fully.

The synthesis of lupiwighteone has been achieved through various methods:

- Para-Claisen–Cope Rearrangement: This method involves using lanthanide catalysts to facilitate the rearrangement of precursors into lupiwighteone .

- Regioselective Synthesis: Techniques have been developed for the regioselective synthesis of lupiwighteone and related compounds, emphasizing the importance of controlling reaction conditions to achieve desired outcomes .

Interaction studies have highlighted the following points regarding lupiwighteone:

- Cellular Interactions: Lupiwighteone interacts with various cellular pathways, particularly those involved in apoptosis and cell survival.

- Protein Binding: Investigations into its binding affinity with proteins involved in cancer pathways may provide insights into its mechanism of action.

Lupiwighteone shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Genistein | Isoflavone | Known for strong estrogenic activity |

| Daidzein | Isoflavone | Exhibits antioxidant properties but less potent than lupiwighteone |

| Biochanin A | Isoflavone | Has anti-inflammatory effects but different bioactivity profile |

| Formononetin | Isoflavone | Exhibits estrogenic activity; less studied than lupiwighteone |

| 5-Hydroxyisoflavone | Isoflavone | Known for neuroprotective effects |

Lupiwighteone's unique prenylated structure distinguishes it from these similar compounds, potentially enhancing its bioactivity and therapeutic applications.

Metabolic Pathways in Plant Systems

The biosynthetic formation of lupiwighteone involves a complex network of enzymatic reactions that begin with the general phenylpropanoid pathway and proceed through specialized isoflavonoid biosynthetic routes [25] [32]. The initial steps commence with phenylalanine ammonia-lyase catalyzing the conversion of L-phenylalanine to trans-cinnamic acid, establishing the foundational carbon skeleton for subsequent modifications [34] [37]. This primary reaction represents the committed step into phenylpropanoid metabolism, providing precursors essential for isoflavonoid formation [37].

Following the establishment of the basic phenylpropanoid framework, chalcone synthase catalyzes the formation of chalcone precursors from p-coumaroyl-CoA and malonyl-CoA units [35] [38]. The resulting chalcone intermediates undergo cyclization and subsequent modifications through a series of cytochrome P450-mediated reactions [31] [32]. Isoflavone synthase, a specialized cytochrome P450 enzyme, catalyzes the critical aryl ring migration from the 2-position to the 3-position of the flavanone precursors, generating the characteristic isoflavone backbone structure [32] [33].

The metabolic pathway continues with 2-hydroxyisoflavanone synthase facilitating coupled aryl-ring migration and hydroxylation reactions, followed by dehydration catalyzed by 2-hydroxyisoflavanone dehydratase to yield basic isoflavone structures [32]. These fundamental biosynthetic steps establish the core isoflavone framework that subsequently undergoes prenylation and additional modifications to generate lupiwighteone [25] [36].

Prenylation Mechanisms in Isoflavonoid Biosynthesis

The prenylation of isoflavonoid compounds represents a crucial modification that significantly enhances their biological activity and ecological functions [21] [22]. Prenylation mechanisms involve the transfer of prenyl groups from dimethylallyl diphosphate donors to specific positions on the isoflavonoid backbone through the action of specialized prenyltransferase enzymes [27] [28]. Research has identified multiple prenyltransferase enzymes within the Fabaceae family that catalyze regiospecific prenylation reactions at various positions on isoflavonoid substrates [21] [29].

The isoflavonoid-specific prenyltransferase LaPT1 from Lupinus albus represents a well-characterized enzyme that catalyzes the prenylation of genistein at the B-ring 3′ position to produce isowighteone [21]. This enzyme exhibits high substrate specificity for genistein and 2′-hydroxygenistein, with apparent Km values for dimethylallyl diphosphate ranging from 15 to 25 μM [21]. The catalytic efficiency of LaPT1 with genistein substrates is considerably higher than other characterized flavonoid prenyltransferases, indicating specialized evolutionary adaptation for isoflavonoid prenylation [21].

Prenylation reactions are facilitated by the availability of dimethylallyl diphosphate, which serves as the universal prenyl donor in these biosynthetic processes [28] [30]. The formation of dimethylallyl diphosphate occurs through both the mevalonate pathway and the methylerythritol phosphate pathway, providing flexibility in prenyl donor availability across different plant tissues and developmental stages [28] [30]. The regiospecificity of prenylation reactions is determined by the three-dimensional structure of prenyltransferase active sites and their interactions with specific isoflavonoid substrates [27] [29].

Table 1: Prenylation Mechanisms in Isoflavonoid Biosynthesis

| Prenyltransferase | Substrate | Position | Product | Km DMAPP (μM) |

|---|---|---|---|---|

| LaPT1 (Lupinus albus) | Genistein, 2′-hydroxygenistein | B-ring 3′ position | Isowighteone | 15-25 |

| G4DT (Glycine max) | Pterocarpan precursors | A-ring | Glyceollin precursors | Not reported |

| SfG6DT (Sophora flavescens) | Genistein | A-ring | Prenylated genistein | Not reported |

| SfN8DT-1 (Sophora flavescens) | Naringenin | A-ring | Prenylated naringenin | Not reported |

| CYP81E enzymes | Various isoflavones | Various positions | Prenylated isoflavones | Variable |

| Dimethylallyl transferase | Multiple isoflavonoids | Variable | Various prenylated compounds | Variable |

Enzymatic Modifications in Glycyrrhiza Species

Glycyrrhiza species represent an important source of prenylated isoflavonoids and provide valuable insights into the enzymatic modifications involved in lupiwighteone biosynthesis [9] [12]. Research has identified multiple cytochrome P450 enzymes within Glycyrrhiza species that participate in the complex modifications of isoflavonoid precursors [9] [15]. The expression of key biosynthetic genes in Glycyrrhiza uralensis demonstrates coordinated regulation in response to environmental stress conditions, particularly drought stress [9].

Phenylalanine ammonia-lyase enzymes in Glycyrrhiza species exhibit enhanced expression levels under stress conditions, indicating their critical role in providing phenylpropanoid precursors for isoflavonoid biosynthesis [9]. Chalcone synthase genes show differential expression patterns, with some isoforms displaying increased activity while others demonstrate reduced expression in response to environmental stimuli [9]. The cytochrome P450 enzyme CYP81E1_7 demonstrates significant upregulation in drought-stressed Glycyrrhiza plants, suggesting its involvement in stress-responsive isoflavonoid modifications [9].

Hydroxyisoflavanone methyltransferase and other modification enzymes in Glycyrrhiza species contribute to the structural diversity of isoflavonoid products through regiospecific methylation and hydroxylation reactions [15]. The enzyme CYP93C, which exhibits isoflavone synthase activity, shows increased expression levels in stressed plants, correlating with enhanced production of prenylated isoflavonoid derivatives [9]. These enzymatic modifications collectively contribute to the biosynthetic complexity observed in lupiwighteone formation within Glycyrrhiza species [12] [15].

Table 2: Enzymatic Modifications in Glycyrrhiza Species

| Enzyme | Function | Location | Substrate |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid | Cytoplasm | L-phenylalanine |

| Chalcone synthase (CHS) | Catalyzes formation of chalcone precursors | Plastid | p-coumaroyl-CoA |

| Isoflavone synthase (IFS) | Catalyzes aryl ring migration from flavanones to isoflavones | Endoplasmic reticulum | Liquiritigenin/naringenin |

| 2-hydroxyisoflavanone dehydratase (HID) | Dehydration of 2-hydroxyisoflavanones to isoflavones | Cytoplasm | 2-hydroxyisoflavanone |

| Isoflavonoid prenyltransferase (LaPT1) | Prenylation of genistein at B-ring 3′ position | Plastid | Genistein |

| Cytochrome P450 (CYP81E1_7) | Isoflavone 2′-hydroxylase and 3′-hydroxylase | Endoplasmic reticulum | Isoflavones |

| Hydroxyisoflavanone methyltransferase (HI4OMT) | 4′-O-methylation of isoflavanones | Endoplasmic reticulum | 2,7,4′-trihydroxyisoflavanone |

| Cytochrome P450 (CYP93C) | Isoflavone synthase activity | Endoplasmic reticulum | Flavanones |

Phytochemical Distribution Across Taxa

Occurrence in Fabaceae Family Members

Lupiwighteone demonstrates a restricted taxonomic distribution, occurring primarily within members of the Fabaceae family, where it serves specialized ecological functions [1] [2] [16]. The compound has been identified in various leguminous species, with notable concentrations found in Lupinus albus, Glycyrrhiza species, and other related genera [2] [5] [16]. Research indicates that lupiwighteone accumulation patterns vary significantly among different plant tissues and developmental stages, with roots typically containing the highest concentrations [5] [21].

Lupinus albus represents the primary natural source of lupiwighteone, where the compound accumulates constitutively in root tissues as part of the plant's defense strategy [21]. White lupin radicles exhibit approximately 20-fold higher total isoflavone prenylation activity compared to hypocotyl tissues, consistent with the tissue-specific expression patterns of prenylation enzymes [21]. The compound is also present in minute amounts in ripening seeds of white lupin, although concentrations are significantly lower than those observed in root tissues [21].

Glycyrrhiza uralensis and related licorice species contain variable levels of lupiwighteone, with concentrations influenced by environmental stress conditions and developmental stages [2] [9]. The compound has been detected in cell suspension cultures of Glycyrrhiza echinata, where it accumulates in response to elicitation treatments [15]. Vigna angularis (adzuki beans) represents another confirmed source of lupiwighteone, although concentrations in edible portions remain relatively low [1].

Transgenic studies have demonstrated the successful production of lupiwighteone in Medicago truncatula hairy roots expressing the LaPT1 prenyltransferase gene, achieving concentrations of 1-4 ng per 10 mg dry weight [21]. This research confirms the enzymatic basis for lupiwighteone biosynthesis and provides evidence for the potential metabolic engineering of this compound in non-native species [21]. The compound has also been reported in association with the fungal endophyte Cadophora gregata, suggesting potential microbial contributions to its natural occurrence [2].

Table 3: Occurrence of Lupiwighteone in Fabaceae Family Members

| Species | Common Name | Tissue/Location | Concentration | Role |

|---|---|---|---|---|

| Lupinus albus | White lupin | Roots | Constitutive levels | Antimicrobial defense |

| Glycyrrhiza uralensis | Chinese licorice | Roots | Variable | Stress response |

| Glycyrrhiza echinata | Licorice | Roots and cell cultures | Induced by stress | Phytoalexin |

| Vigna angularis | Adzuki bean | Seeds | Low levels | Storage compound |

| Medicago truncatula | Barrel medic | Transgenic hairy roots | 1-4 ng/10 mg dry weight | Engineered production |

| Glycine max | Soybean | Various tissues | Variable | Defense compound |

| Cadophora gregata | Fungal endophyte | Fungal mycelium | Not quantified | Secondary metabolite |

Ecological Roles in Plant Defense Mechanisms

Prenylated isoflavonoids, including lupiwighteone, serve crucial ecological functions as components of plant defense systems against various biotic and abiotic stresses [16] [17] [20]. The prenylation of isoflavonoid compounds significantly enhances their antimicrobial properties compared to non-prenylated analogs, primarily through increased lipophilicity and improved membrane interaction capabilities [16] [17]. Research has demonstrated that prenylated isoflavonoids function as pre-infectional antifungal agents in certain plant species, accumulating constitutively rather than in response to pathogen attack [16].

The enhanced antimicrobial activity of prenylated compounds like lupiwighteone results from their ability to interact more effectively with microbial cell membranes due to increased hydrophobic properties [17] [22]. Studies have shown that prenylated isoflavonoids exhibit superior activity against fungal pathogens compared to their non-prenylated counterparts, with the prenyl groups facilitating membrane penetration and disruption [16] [17]. The ecological advantage provided by these compounds extends beyond direct antimicrobial effects to include roles in nod gene induction and symbiotic relationships with nitrogen-fixing bacteria [16].

Research investigating the antimicrobial properties of related prenylated isoflavonoids has revealed distinct mechanisms of action depending on structural features [7] [23]. While compounds such as wighteone demonstrate potent membrane permeabilization effects against various microorganisms, lupiwighteone exhibits different biological properties, showing no significant membrane permeabilization activity even at high concentrations [7] [23]. This structural specificity suggests that prenylation position and configuration critically influence the ecological functions of these compounds [17] [24].

The distribution of prenylated isoflavonoids in plant tissues reflects their defensive roles, with highest concentrations typically found in root systems where plants interface with soil-borne pathogens [20] [21]. Environmental stress conditions, including drought and pathogen pressure, can significantly alter the accumulation patterns of these defensive compounds [9] [19]. The constitutive presence of lupiwighteone in certain plant species suggests an evolutionary adaptation for continuous protection against microbial threats in the rhizosphere environment [16] [21].

Table 4: Antimicrobial Properties of Prenylated Isoflavonoids

| Compound | Pathogen | MIC (μM) | Mechanism | Activity Level |

|---|---|---|---|---|

| Lupiwighteone | Various microorganisms | >296 (inactive) | No membrane permeabilization | Inactive |

| Wighteone | E. coli, S. cerevisiae | 18-37 | Membrane permeabilization | Highly active |

| Isowighteone | Fungal pathogens | Active (not quantified) | Membrane disruption | Moderate |

| Glabridin | L. monocytogenes, S. cerevisiae | 39-77 | Membrane permeabilization | Active |

| Neobavaisoflavone | S. aureus | 19 | Efflux pump inhibition | Highly active |

| Glabrene | S. aureus | 39 | Efflux pump inhibition | Active |

The ecological significance of lupiwighteone extends beyond direct antimicrobial activity to encompass broader plant defense strategies [19] [20]. Research has demonstrated that prenylated isoflavonoids can function as signaling molecules in plant-plant communication systems, potentially alerting neighboring plants to pathogen threats [20]. The production of these compounds represents a metabolic investment by plants that must be balanced against other physiological demands, suggesting their critical importance in survival strategies [19].

The thermodynamic stability of lupiwighteone is characterized by its standard Gibbs free energy of formation, which has been calculated at 82.348 kilocalories per mole [2]. This relatively high positive value indicates that the compound exists in a thermodynamically less favorable state compared to its constituent elements, which is typical for complex organic molecules containing multiple aromatic rings and functional groups.

The monoisotopic molecular weight of lupiwighteone is precisely determined as 338.1154236883 Daltons [2] [3], providing an accurate mass for analytical identification purposes. The compound exhibits zero molecular charge under neutral conditions, indicating that it exists predominantly in its neutral form at physiological conditions [5].

Regarding solubility characteristics, lupiwighteone demonstrates good solubility in organic solvents including dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, and acetone [7] [6]. Specifically, the compound achieves a solubility of 100 milligrams per milliliter in dimethyl sulfoxide when ultrasonic assistance is applied [7] [8]. However, quantitative water solubility data remains unavailable in the current literature [9].

Partition Coefficients in Biorelevant Solvents

The partition coefficient (LogP) of lupiwighteone has been predicted to be 2.9, indicating moderate lipophilicity [10]. This value suggests that lupiwighteone has a greater affinity for lipophilic phases compared to aqueous environments, which is consistent with its isoflavone structure containing aromatic rings and prenyl substitution [11] [12].

The partition coefficient value of 2.9 places lupiwighteone in the moderately lipophilic range, which is significant for understanding its behavior in biological systems [13] [12]. Compounds with LogP values between 1 and 3 typically exhibit favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological activity [11].

When compared to related compounds, lupiwighteone's LogP value is intermediate between highly hydrophilic compounds (LogP < 0) and highly lipophilic compounds (LogP > 5) [11]. This positioning suggests that lupiwighteone may achieve reasonable bioavailability through passive diffusion across lipid membranes while retaining adequate aqueous solubility for systemic distribution [12].

pH-Dependent Tautomeric Equilibria

The tautomeric behavior of lupiwighteone is influenced by its phenolic hydroxyl groups at positions 5, 7, and 4', which can participate in keto-enol tautomerism and ionization equilibria depending on solution conditions [14] [15] [16]. The presence of these hydroxyl groups enables the compound to exist in multiple tautomeric forms, with the equilibrium between these forms being sensitive to environmental factors such as solution composition and ionic strength [14] [17].

The enolic hydroxyl groups in lupiwighteone can undergo proton transfer reactions, leading to the formation of phenoxide anions under basic conditions [16] [18]. The equilibrium between the neutral phenolic form and the anionic phenoxide forms is governed by the intrinsic acid dissociation constant values of the individual hydroxyl groups [16] [18].

Environmental factors including solvent polarity and hydrogen bonding capacity significantly influence the tautomeric equilibrium of lupiwighteone [14] [17]. The compound's phenolic hydroxyl groups can form intramolecular hydrogen bonds with nearby carbonyl or hydroxyl groups, stabilizing specific tautomeric forms [19] [17]. These interactions contribute to the overall stability and biological activity of the compound.

Reactivity Under Environmental Conditions

Lupiwighteone exhibits variable stability under different environmental conditions, with its reactivity being influenced by factors such as illumination, oxygen availability, and solution composition [20] [21]. The compound's prenylated isoflavone structure makes it susceptible to various degradation pathways under specific environmental stresses.

The storage stability of lupiwighteone requires controlled conditions to maintain compound integrity. Short-term storage is recommended at temperatures between 0-4 degrees Celsius, while long-term storage should be conducted at -20 degrees Celsius under desiccated conditions [7] [6] [22]. These storage requirements reflect the compound's sensitivity to thermal degradation and moisture-induced hydrolysis.

Photodegradation Kinetics

Under illumination conditions, lupiwighteone may undergo photochemical degradation processes similar to other isoflavone compounds [20] [21]. The aromatic ring systems in lupiwighteone can absorb ultraviolet and visible light, leading to electronic excitation and subsequent chemical transformations [20] [23].

Photodegradation mechanisms for structurally related isoflavones include electrocyclic reactions between aromatic ring systems and subsequent rearrangement processes [20]. These reactions can involve the formation of reactive intermediates that undergo further transformation to yield stable degradation products [20] [21].

The kinetics of photodegradation for lupiwighteone would be expected to follow first-order or pseudo-first-order kinetics, similar to other phenolic compounds [21]. The degradation rate would be influenced by factors including light intensity, wavelength distribution, oxygen availability, and the presence of photosensitizing agents [20] [21].

Environmental factors such as the presence of reactive oxygen species can accelerate photodegradation processes [20] [24]. Under aerobic conditions, photochemical reactions may generate singlet oxygen and other reactive species that can attack the aromatic ring systems or the prenyl side chain of lupiwighteone [24] [25].

Oxidative Stability in Aqueous Media

The oxidative stability of lupiwighteone in aqueous environments is influenced by its phenolic hydroxyl groups, which can act as electron donors in redox reactions [24] [26]. The compound's antioxidant properties, demonstrated through 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays, indicate its capacity to interact with reactive oxygen species [24].

In aqueous media, lupiwighteone can undergo oxidative degradation through several pathways including hydrogen atom transfer and single electron transfer mechanisms [24] [25]. The phenolic hydroxyl groups can be oxidized to form quinone-like structures, leading to the loss of biological activity [26].

The presence of transition metal ions in aqueous solutions can catalyze oxidative degradation of lupiwighteone through Fenton-type reactions [25]. These metal-catalyzed processes generate hydroxyl radicals that can attack various positions on the isoflavone structure, leading to ring opening and subsequent degradation [26].

Buffer systems and ionic strength significantly influence the oxidative stability of lupiwighteone in aqueous media [27] [28]. The compound's stability is enhanced in environments that minimize the formation of reactive oxygen species and provide adequate antioxidant capacity [24] [27].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Use Classification

Dates

Explore Compound Types